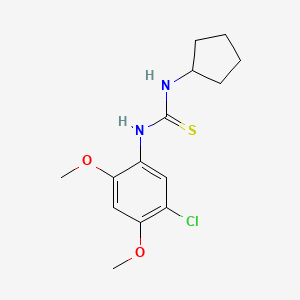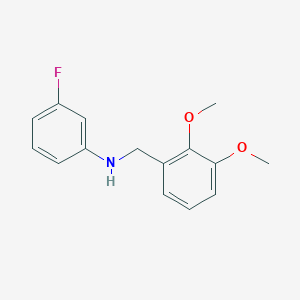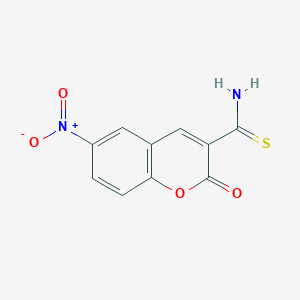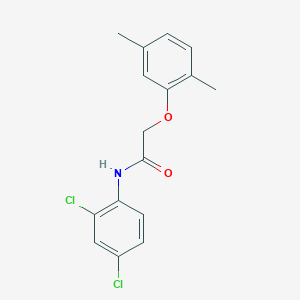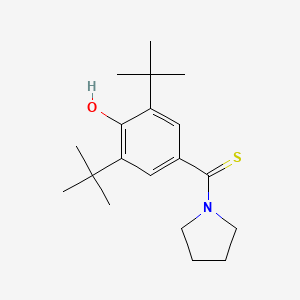
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as BHT-SCP, is a synthetic antioxidant that has gained significant attention in recent years due to its potential applications in various fields of scientific research. BHT-SCP is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative. However, BHT has been associated with several health concerns, including cancer and liver damage. BHT-SCP, on the other hand, has been shown to be a safer and more effective alternative to BHT, making it a promising compound for further research.
Mecanismo De Acción
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol also enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to modulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can protect cells from oxidative stress and prevent lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to improve mitochondrial function and reduce inflammation. In vivo studies have demonstrated that 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its high antioxidant activity and low toxicity. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to be more effective than other commonly used antioxidants, such as vitamin E and BHT. Additionally, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has a long half-life, making it suitable for long-term studies. One limitation of using 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for research on 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol. One area of interest is the potential applications of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration route of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol for these applications. Another area of interest is the potential applications of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in the field of material science. Further studies are needed to optimize the synthesis method of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol and determine its compatibility with different types of polymers. Finally, more studies are needed to determine the safety and toxicity profile of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in different animal models and humans.
Métodos De Síntesis
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can be synthesized using a multi-step process that involves the reaction of BHT with thionyl chloride, followed by the reaction with pyrrolidine and carbon disulfide. The resulting product is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol.
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been extensively studied for its antioxidant properties and potential applications in various fields of scientific research. In the field of material science, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been used as an additive in polymers to improve their thermal stability and mechanical properties. In the field of biochemistry, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to protect cells from oxidative stress and prevent lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NOS/c1-18(2,3)14-11-13(17(22)20-9-7-8-10-20)12-15(16(14)21)19(4,5)6/h11-12,21H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZBXFRUFOCELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)



![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)

